N-Fmoc-N-phenyl-glycine

Descripción general

Descripción

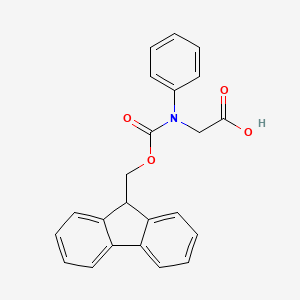

N-Fmoc-N-phenyl-glycine, also known as Fmoc-Phg-OH, is a compound with the empirical formula C23H19NO4 . It is a nonessential amino acid that acts as an inhibitory neurotransmitter in the vertebrate central nervous system . The Fmoc group is widely used as a main amine protecting group in peptide synthesis .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis

The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings . This property allows Fmoc-modified amino acids and short peptides to possess eminent self-assembly features .Chemical Reactions Analysis

Fmoc-glycine coupling of saccharide β-glycosylamines has been reported for the fractionation of oligosaccharides and formation of neoglycoconjugates .Physical And Chemical Properties Analysis

This compound has a molecular weight of 373.40 . It is a solid at room temperature and has an optical activity of [α]20/D +81±3°, c = 1% in DMF .Aplicaciones Científicas De Investigación

Synthesis and Peptide Modification

N-Fmoc-N-phenyl-glycine is utilized in the synthesis and modification of peptides through various chemical ligation techniques. For instance, it has been applied in the native chemical ligation at phenylalanine, enabling the synthesis of complex peptides by capping tetrapeptides generated by Fmoc-SPPS and facilitating their ligation with C-terminal thioesters. This method, demonstrated in the synthesis of LYRAMFRANK, highlights its compatibility with reactive side chains and its ability to ligate amino acids other than glycine (Crich & Banerjee, 2007).

Peptide Nucleic Acid Synthesis

This compound serves as a crucial building block in the synthesis of peptide nucleic acid (PNA) oligomers. A convenient route has been developed for the synthesis of N-[2-(Fmoc)aminoethyl]glycine esters, leading to the successful Fmoc-mediated solid-phase peptide synthesis of mixed sequence 10-mer PNA oligomers. This approach provides an alternative to widely used Fmoc/Bhoc-protected PNA monomers, showcasing the versatility of this compound in nucleotide peptide synthesis (Wojciechowski & Hudson, 2008).

Stereoselective Synthesis

The compound also plays a significant role in the stereoselective synthesis of protected analogs for peptide synthesis, such as Fmoc-L-γ-carboxyglutamic acid. Utilizing a novel chiral Cu(II) complex, the stereoselective synthesis of N-α-Fmoc-L-γ-carboxyglutamic acid γ,γ'-tert-butyl ester (Fmoc-Gla(O(t)Bu)(2)-OH) was achieved, illustrating the application of this compound in producing enantiomerically pure amino acids for advanced peptide synthesis (Smith et al., 2011).

Self-Assembly and Hydrogel Formation

This compound derivatives have been explored for their self-assembly properties, leading to the formation of hydrogels with potential biomedical applications. A study on the self-assembly behavior of Fmoc-phenylalanine and corresponding peptoid derivatives found that these compounds can form one-dimensional fibril networks or two-dimensional nano- and microsheets depending on the specific derivative, highlighting the structural versatility of this compound in materials science (Rajbhandary et al., 2018).

Mecanismo De Acción

Target of Action

N-Fmoc-N-phenyl-glycine is primarily used as a protecting group in peptide synthesis . The primary target of this compound is the amine group of an amino acid, which it protects during the peptide bond formation process .

Mode of Action

This compound acts by protecting the amine group of an amino acid during peptide synthesis . This protection is crucial for the successful formation of peptide bonds, as it prevents unwanted reactions that could interfere with the synthesis process . The this compound is then removed under basic conditions .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathway of peptide bond formation . By protecting the amine group, this compound allows for the controlled formation of peptide bonds, leading to the successful synthesis of peptides .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its role in peptide synthesis. As a protecting group, it is introduced and subsequently removed during the synthesis process . Therefore, its bioavailability and ADME properties are primarily relevant in the context of its role in peptide synthesis.

Result of Action

The result of this compound’s action is the successful synthesis of peptides . By protecting the amine group during peptide bond formation, this compound allows for the controlled synthesis of peptides, including ones of significant size and complexity .

Action Environment

The action of this compound is influenced by the conditions under which peptide synthesis occurs. For instance, the removal of the this compound protecting group is facilitated by basic conditions . Additionally, the efficiency of this compound as a protecting group can be influenced by factors such as temperature and the presence of other chemical reagents .

Safety and Hazards

Direcciones Futuras

Fmoc-modified amino acids and short peptides show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote building blocks association . They are considered important bio-inspired building blocks for the fabrication of functional materials .

Análisis Bioquímico

Biochemical Properties

N-Fmoc-N-phenyl-glycine plays a significant role in biochemical reactions, particularly in the synthesis of peptides . The Fmoc group is stable towards most nucleophiles and bases, making it an effective protecting group . The compound interacts with various enzymes and proteins during the synthesis process .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. It has been shown to influence cell function in the context of 3D cell culture and regenerative medicine . For instance, Fmoc-dipeptides, which include this compound, have been used to create hydrogel scaffolds for 3D culture of various cells .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and can be removed with an amine base . This allows for the controlled synthesis of peptides, with the Fmoc group protecting the amine during the synthesis process and then being removed when no longer needed .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, particularly in relation to its stability and degradation. The Fmoc group is stable under most conditions, but can be removed under specific conditions, such as the presence of an amine base . This allows for controlled peptide synthesis, with the Fmoc group providing protection during synthesis and then being removed when the synthesis is complete .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role in peptide synthesis. The Fmoc group can interact with various enzymes during this process . More detailed information on the specific metabolic pathways and enzymes involved is currently limited.

Propiedades

IUPAC Name |

2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c25-22(26)14-24(16-8-2-1-3-9-16)23(27)28-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21H,14-15H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYCHCROKLFIEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

909114-68-7 | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(phenyl)amino)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-[(piperidin-3-yl)methyl]urea hydrochloride](/img/structure/B2588173.png)

![(E)-methyl 2-cyano-3-(2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2588177.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2588180.png)

![2-[[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2588184.png)

![4-hydroxy-6-methyl-3-[(1E)-[2-(3-nitrophenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one](/img/structure/B2588188.png)

![1-(1-(3-methoxybenzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2588193.png)

![Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2588195.png)